Product packaging for Paracotoin(Cat. No.:CAS No. 91-89-4)

Paracotoin

Cat. No.: B13774972
CAS No.: 91-89-4
M. Wt: 216.19 g/mol
InChI Key: FTGVBKACGWMZPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Historical Context of Paracotoin Discovery and Initial Structural Investigations

This compound was historically isolated from "Para-coto bark," which resembles "coto bark" but possesses a weaker odor and a faintly pungent, acrid taste. henriettes-herb.com Coto bark itself was exported from Bolivia, though the specific tree source was initially unknown. henriettes-herb.com Early chemical examination of coto bark in 1875 by Dr. Wittstein revealed several constituents, including a volatile oil, a volatile alkaloid, and resins. henriettes-herb.com Jobst, in 1876, isolated a crystallizable substance called cotoin (B155485) from coto bark. henriettes-herb.com

This compound was specifically reported to crystallize from an ethereal tincture of Para-coto bark in yellowish scales. henriettes-herb.com Initial investigations determined its composition to be C₁₉H₁₂O₆. henriettes-herb.com Treatment with a solution of potassium or sodium hydrate (B1144303) was found to convert this compound into paracotoic acid (C₁₉H₁₇O₇). henriettes-herb.com The bark also contained leucotin (C₃₄H₃₂O₁₀) and oxyleucotin (C₃₄H₃₂O₁₂). henriettes-herb.com Early structural investigations relied on techniques available at the time, such as elemental analysis and reactions with various reagents, to deduce the molecular formula and infer the presence of certain functional groups. henriettes-herb.compsu.edu The development of techniques like mass spectrometry, optical rotatory dispersion (ORD), and circular dichroism (CD) later provided more detailed structural information for complex natural products. psu.edu Nuclear Magnetic Resonance (NMR) spectroscopy, in particular, became a crucial tool for the elucidation of complex molecular structures, including natural phenolics. researchgate.net

Significance of this compound within Natural Product Chemistry

This compound holds significance in natural product chemistry as a constituent of certain plant species, particularly those historically used for their properties. Its isolation and structural characterization contributed to the broader effort of identifying and understanding the chemical diversity present in the plant kingdom. The study of such compounds is often linked to the search for bioactive substances. psu.edu

Research into this compound and its derivatives has also provided insights into the chemotaxonomy of certain plant families, such as the Rutaceae. researchgate.netresearchgate.net The occurrence of specific this compound-type compounds in plants like Ticorea pedicellata has been discussed in the context of their chemotaxonomic implications. researchgate.netresearchgate.net Furthermore, this compound has been suggested as a possible intermediate in the biosynthesis of other natural compounds, such as certain quinoline (B57606) alkaloids found in the genus Waltheria. mdpi.comresearchgate.net A proposed biosynthetic pathway suggested a possible condensation of this compound with anthranilate to form a seven-membered ring structure observed in some alkaloids. mdpi.comresearchgate.net

Classification and Structural Relationships of this compound within its Chemical Class

This compound is classified structurally as a 2H-pyran-2-one derivative. chemsrc.comacs.org Specifically, it is a 6-aryl-2H-pyran-2-one, featuring a benzodioxole group at the C-6 position of the pyranone ring. chemsrc.com The core 2H-pyran-2-one scaffold is a six-membered oxygen-containing heterocycle that is found in a variety of natural products. researchgate.netacs.org

This compound's chemical structure, 6-(1,3-benzodioxol-5-yl)pyran-2-one, defines its relationships with other compounds within the pyranone class. chemsrc.com It is related to other 6-substituted 2H-pyran-2-ones, including those with different aryl or styryl substituents at the C-6 position. capes.gov.br For instance, research has involved the synthesis of this compound and related compounds like phenylcoumalin (another 6-aryl-2H-pyran-2-one) from common intermediates. capes.gov.br

The structural variations among this compound derivatives, such as the dimethoxy and trimethoxythis compound derivatives isolated from Ticorea pedicellata, highlight the modifications that can occur on the basic this compound scaffold in nature. researchgate.netresearchgate.net These variations involve the addition of methoxy (B1213986) groups at different positions on the benzodioxole and/or the aromatic ring attached to the pyranone. The study of these derivatives contributes to understanding the biosynthetic pathways and structural diversity within this class of natural products.

The 2H-pyran-2-one moiety itself is considered a significant scaffold in organic chemistry and is present in various biologically important natural products, including some alkaloids, and compounds found in plants and marine sources. acs.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H8O4 B13774972 Paracotoin CAS No. 91-89-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

91-89-4

Molecular Formula

C12H8O4

Molecular Weight

216.19 g/mol

IUPAC Name

6-(1,3-benzodioxol-5-yl)pyran-2-one

InChI

InChI=1S/C12H8O4/c13-12-3-1-2-9(16-12)8-4-5-10-11(6-8)15-7-14-10/h1-6H,7H2

InChI Key

FTGVBKACGWMZPN-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=CC=CC(=O)O3

Origin of Product

United States

Natural Occurrence, Isolation, and Extraction Methodologies

Botanical Sources and Distribution of Paracotoin

This compound is known to occur naturally in certain plant species. A primary source historically associated with this compound is Coto bark. While the specific botanical origin of "Coto bark" can sometimes be ambiguous in older literature, it is generally linked to trees found in South America. This compound, along with related compounds like cotoin (B155485), methylcotoin, and dihydrocotoin, are considered constituents of this bark. synhet.comscispace.com

More recent research has identified this compound derivatives in other plant sources, such as the leaves of Ticorea pedicellata. This suggests a potentially wider distribution of this compound-type compounds within the plant kingdom, particularly within families like Rutaceae. researchgate.net The presence of these compounds can have chemotaxonomic implications, aiding in the classification and understanding of plant relationships. researchgate.net

This compound is also recognized as a natural phenolic compound, a class of substances widely distributed in plants. researchgate.netpsu.edu These compounds are often products of the shikimate or acetate (B1210297) biochemical pathways. psu.edu

A study exploring alkaloids from Waltheria species (Malvaceae) also mentioned this compound in the context of the biosynthesis of the 4-quinolone alkaloid melochinone (B1217450), suggesting a possible condensation of this compound with anthranilate. mdpi.com

Advanced Isolation Techniques for this compound and Related Compounds

The isolation of natural compounds like this compound from complex plant matrices requires sophisticated techniques to achieve purity. Historically, isolation methods for plant constituents involved processes such as extraction with various solvents, followed by separation techniques like precipitation and chromatography. For instance, early methods for isolating compounds from plant extracts might involve steps like treating a watery extract with lead acetate or copper acetate to precipitate certain substances, followed by filtration and further processing of the filtrate. wikimedia.org

More advanced isolation techniques have been developed and applied in natural product chemistry. While specific detailed protocols for the isolation of this compound using cutting-edge methods are not extensively detailed in the provided snippets, general advanced techniques used for isolating natural compounds from plants include various chromatographic methods. These can range from column chromatography (e.g., alumina (B75360) column chromatography) to more refined techniques like high-performance liquid chromatography (HPLC). mun.canih.gov Gel permeation chromatography, such as on Sephadex LH-20 and G-10, has also been used for isolating natural pigments from biological sources, which could be applicable to other natural compounds depending on their properties. mun.ca

The isolation of this compound derivatives from Ticorea pedicellata leaves, for example, involved spectral analysis for structural elucidation, implying the use of techniques that yield purified compounds suitable for such analysis. researchgate.net

Optimization of Extraction Protocols for Enhanced Research Yields

Optimizing extraction protocols is crucial for maximizing the yield of target compounds from plant materials for research purposes. This involves systematically evaluating and adjusting parameters that influence the efficiency of the extraction process. While specific optimization studies focused solely on this compound were not found, the principles and methods used for optimizing the extraction of other natural compounds from plants are relevant.

Studies on optimizing extraction processes for other plant bioactives highlight the importance of factors such as the choice of solvent, solvent-to-solid ratio, extraction time, and temperature. mdpi.comnih.govirejournals.com For instance, research on the extraction of polysaccharides from Morindae officinalis radix utilized single-factor tests and orthogonal experimental design to determine optimal conditions, including extraction temperature, time, liquid-to-solid ratio, and the number of extraction times. nih.gov Similarly, the optimization of quinine (B1679958) extraction from Cinchona officinalis bark compared microwave-assisted extraction (MAE) and ultrasound-assisted extraction (UAE) against conventional methods like Soxhlet extraction, evaluating parameters like ethanol (B145695) concentration, temperature, and time to maximize yield. nih.gov

These studies demonstrate that experimental design approaches, such as Response Surface Methodology or orthogonal experimental design, are valuable tools for understanding the interactions between different extraction parameters and identifying conditions that lead to enhanced yields of natural compounds. mdpi.comnih.govirejournals.com The selection of the extraction method itself also plays a significant role, with techniques like ultrasound-assisted extraction and microwave-assisted extraction offering potential advantages in terms of efficiency and speed compared to traditional methods. nih.govmdpi.com

Data Table: Botanical Sources and Related Compounds

CompoundBotanical Source(s)Related Compounds Mentioned in Source
This compoundCoto bark, Ticorea pedicellataCotoin, Methylcotoin, Dihydrocotoin
This compoundWaltheria species (biosynthesis)Melochinone, Anthranilate
This compound-typeRutaceae familyThis compound derivatives

Chemical Structure and Advanced Structural Elucidation of Paracotoin

Spectroscopic Methodologies for Definitive Structural Assignment

Spectroscopy plays a crucial role in the identification and characterization of organic compounds like paracotoin. Different regions of the electromagnetic spectrum interact with the molecule in distinct ways, yielding data that can be interpreted to build a comprehensive picture of its structure anu.edu.au.

Nuclear Magnetic Resonance (NMR) Spectroscopy in this compound Elucidation

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework and the functional groups present in a molecule. By analyzing the chemical shifts, splitting patterns, and integration of signals in the ¹H and ¹³C NMR spectra, chemists can deduce the connectivity of atoms in this compound researchgate.netanu.edu.auacs.orgmun.caspcmc.ac.inresearchgate.net. Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, provide further correlation information, confirming the structural assignments made from one-dimensional spectra researchgate.net. For instance, HMBC correlations can reveal couplings between protons and carbons separated by multiple bonds, helping to piece together distant parts of the molecule.

While specific detailed NMR data for this compound (such as a full list of chemical shifts and coupling constants) was not extensively detailed across the search results, the literature confirms its use in the structural elucidation of this compound and related pyran-2-one derivatives researchgate.netacs.orgnii.ac.jp. Studies on similar compounds highlight the importance of ¹H and ¹³C NMR in assigning signals for aromatic protons, methoxy (B1213986) groups, and the characteristic protons and carbons of the pyranone ring system acs.org.

Mass Spectrometry (MS) Applications in this compound Characterization

Mass spectrometry provides information about the molecular weight of a compound and its fragmentation pattern, which can help in identifying structural subunits anu.edu.aumun.caspcmc.ac.innih.gov. High-resolution mass spectrometry (HRMS) is particularly valuable as it can determine the exact molecular formula of this compound by measuring the mass-to-charge ratio of the molecular ion with high accuracy oup.com. The fragmentation pattern observed in the mass spectrum, resulting from the breaking of specific bonds, provides clues about the molecule's structure psu.edu. Analyzing these fragments helps confirm the presence of expected substructures within the this compound molecule.

Studies on the synthesis of this compound mention the use of HRMS to confirm the molecular formula of the synthesized product oup.com. This technique is essential for verifying the purity and identity of isolated or synthesized this compound.

Vibrational and Electronic Spectroscopy in Structural Analysis

Vibrational spectroscopy, such as Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in this compound based on their characteristic bond vibrations mun.caoup.comresearchgate.netbibliotekanauki.pl. IR spectroscopy is commonly used to identify the presence of carbonyl groups (C=O), carbon-carbon double bonds (C=C), and carbon-oxygen single bonds (C-O), all of which are expected in the pyranone structure of this compound mun.caoup.com. For example, the carbonyl stretch of the lactone in the pyran-2-one ring typically appears in a specific range of wavenumbers in the IR spectrum mun.caresearchgate.net.

Electronic spectroscopy, such as Ultraviolet-Visible (UV-Vis) spectroscopy, provides information about the electronic transitions within the molecule, particularly those involving conjugated pi systems anu.edu.aumun.caresearchgate.net. The UV-Vis spectrum of this compound would show absorption maxima corresponding to the pi-pi* transitions of the conjugated system encompassing the aromatic ring and the pyranone ring mun.ca. Changes in the UV-Vis spectrum under different conditions (e.g., in the presence of acids or bases) can also provide information about the presence of ionizable functional groups, although this is less relevant for the basic structure of this compound itself.

Specific IR data for this compound has been reported, including characteristic absorption bands oup.com.

Interactive Data Table: Spectroscopic Data Highlights for this compound

Spectroscopic MethodKey Information ProvidedRelevance to this compound StructureExample Data/Findings
¹H NMRNumber and type of hydrogen atoms, their chemical environment, and connectivity.Confirms presence and position of aromatic protons, methoxy group, and pyranone ring protons.Chemical shifts (δ) and coupling constants (J) used for signal assignment. researchgate.netacs.org
¹³C NMRNumber and type of carbon atoms and their chemical environment.Confirms presence of different carbon types in the aromatic and pyranone rings, and the methoxy carbon.Chemical shifts (δ) used for carbon assignment. researchgate.netacs.org
Mass Spectrometry (MS)Molecular weight and fragmentation pattern.Determines molecular formula (HRMS) and provides evidence for structural fragments.Molecular ion peak (M⁺) and characteristic fragment ions. mun.caspcmc.ac.innih.govoup.com
Infrared (IR) SpectroscopyPresence of functional groups.Identifies characteristic vibrations of C=O (lactone), C=C, and C-O bonds.Absorption bands (cm⁻¹) for key functional groups. mun.caoup.com
UV-Vis SpectroscopyElectronic transitions in conjugated systems.Provides information about the conjugated system of the aromatic and pyranone rings.Absorption maxima (λmax) in the UV-Vis spectrum. mun.ca

Structural Analysis of Naturally Occurring this compound Derivatives

This compound is found naturally in plants, notably in the bark of Aniba species and Piper cubeba researchgate.netcapes.gov.brnih.govresearchgate.netthieme-connect.comdss.go.th. Alongside this compound, various structurally related compounds, or derivatives, have been isolated. These derivatives often share the basic 2H-pyran-2-one core structure but differ in the substitution pattern on the aromatic ring or the pyranone ring itself researchgate.net.

Examples of naturally occurring this compound derivatives include 4-methoxythis compound and other methoxylated this compound derivatives isolated from sources like Ticorea pedicellata researchgate.netcapes.gov.br. The structural elucidation of these derivatives follows similar spectroscopic strategies as for this compound, with analysis of NMR, MS, IR, and UV-Vis data being crucial for determining the positions and types of substituent groups researchgate.net. Comparing the spectroscopic data of a derivative to that of this compound allows for the identification of the structural variations. For instance, the presence of additional methoxy groups would be indicated by additional methoxy signals in the ¹H and ¹³C NMR spectra and changes in the aromatic region signals.

Interactive Data Table: Examples of Naturally Occurring this compound Derivatives

Derivative NameSource PlantStructural Relationship to this compound
4-Methoxythis compoundAniba species, Ticorea pedicellataThis compound with an additional methoxy group at the 4-position of the aromatic ring. researchgate.netcapes.gov.br
4,5-Dimethoxythis compoundTicorea pedicellataThis compound with additional methoxy groups at the 4 and 5-positions of the aromatic ring. researchgate.net
4,5,2′-Trimethoxythis compoundTicorea pedicellataThis compound with additional methoxy groups at the 4, 5, and 2'-positions of the aromatic ring. researchgate.net
4,2′-Dimethoxythis compoundTicorea pedicellataThis compound with additional methoxy groups at the 4 and 2'-positions of the aromatic ring. researchgate.net

Stereochemical Investigations and Absolute Configuration Determination (If Applicable)

Stereochemistry concerns the three-dimensional arrangement of atoms in a molecule. Absolute configuration refers to the precise spatial arrangement of substituents around a chiral center spcmc.ac.inwikipedia.orglibretexts.orgpharmacy180.com. This compound, in its basic reported structure, does not possess any chiral centers (carbon atoms bonded to four different groups) researchgate.netoup.com. The core pyran-2-one structure and the substituted aromatic ring are planar or have symmetry elements that preclude chirality. Therefore, stereochemical investigations related to chiral centers and the determination of absolute configuration are not applicable to this compound itself spcmc.ac.inwikipedia.org.

While some natural products found in the same plant sources as this compound, such as certain lignans (B1203133) from Piper cubeba, do exhibit chirality and their stereochemistry has been studied researchgate.netthieme-connect.comtandfonline.com, this is a characteristic of those specific compound classes and not of this compound's fundamental structure.

Biosynthesis and Biogenetic Pathway Investigations of Paracotoin

Proposed Biosynthetic Routes and Precursor Incorporation Studies

Early studies on the biogenesis of related compounds, such as methoxy (B1213986) paracotoin, indicated a potential link to the acetate (B1210297) pathway ubc.ca. The acetate pathway is a common route for the biosynthesis of various natural products, particularly polyketides. ubc.camun.ca The structure of this compound, with its -pyrone ring and piperonyl substituent, suggests a possible origin involving polyketide synthesis or a mixed shikimate-polyketide pathway, as these are common routes for phenolic compounds. psu.edu

One proposed biosynthetic hypothesis, particularly in the context of 4-quinolone alkaloid biosynthesis in Waltheria species, suggested a possible condensation between this compound and anthranilate to form the seven-membered ring found in compounds like melochinone (B1217450). mdpi.comscribd.comresearchgate.net This proposal, however, was later questioned following studies on the biosynthesis of antidesmone (B1666049), which was found to originate from a C16 polyketide chain and glycine (B1666218). mdpi.com

Precursor incorporation studies, often utilizing isotopically labeled compounds like 13C-labeled glucose and acetate, have been instrumental in elucidating biosynthetic pathways of various natural products. mdpi.com While specific detailed precursor incorporation studies for this compound were not extensively found in the search results, the successful use of such techniques for related polyketide and shikimate-derived compounds suggests their potential applicability in understanding this compound biosynthesis. psu.edumdpi.com The biogenesis of the -pyrone skeleton itself can often be rationalized as being derived from acetate units. mun.ca

Enzymatic Mechanisms and Catalytic Pathways in this compound Formation

The enzymatic mechanisms involved in the formation of this compound are not explicitly detailed in the provided search results. However, the biosynthesis of natural products generally involves a series of enzyme-catalyzed reactions, including steps like chain elongation, cyclization, oxidation, reduction, and methylation. youtube.com

Given the proposed involvement of the acetate pathway or a polyketide route, enzymes such as polyketide synthases (PKSs) would likely play a central role in assembling the carbon skeleton of this compound. These enzymes catalyze the iterative condensation of malonyl-CoA units (derived from acetate) to form polyketide chains. Subsequent enzymatic modifications would then lead to the formation of the -pyrone ring and the incorporation or modification of the piperonyl moiety.

Studies on the biosynthesis of other natural products with similar structural features, such as coumarins (which also contain a lactone ring) or other -pyrones, could provide insights into potential enzymatic reactions involved in this compound formation. For instance, the formation of lactone rings often involves cyclization reactions catalyzed by specific enzymes. researchgate.net

Comparative Biogenetic Studies with Structurally Related Natural Products

Comparative biogenetic studies with structurally related natural products are valuable for inferring potential biosynthetic routes. This compound is a 6-substituted -pyrone. Other natural -pyrones and compounds derived from polyketide pathways share a common biosynthetic logic.

As mentioned earlier, comparative studies with 4-quinolone alkaloids like melochinone and antidesmone, found in the same plant genus (Waltheria), have been conducted. mdpi.comscribd.comresearchgate.net Although a direct condensation of this compound with anthranilate as a route to the seven-membered ring of melochinone was proposed, the revised understanding of antidesmone biosynthesis from a polyketide and glycine highlights the diverse biogenetic strategies even within related compound classes. mdpi.com

The co-occurrence of this compound with other compounds like oxyleucotin, leucotin, and dibenzoylhydrocoton in Paracoto bark, and the presence of anibine (B1202258) (an alkaloid) and 4-methoxythis compound in Aniba species, suggest potentially shared or related biosynthetic pathways within these plants. datapdf.comdokumen.pubrudolf-werner-soukup.at The botanical connection of their plant sources within the genus Aniba further supports the idea of a common biogenetic origin for these compounds. datapdf.com Comparative analyses of the biosynthetic gene clusters in these plants could reveal shared enzymatic machinery.

Genetic and Molecular Basis of this compound Biosynthesis (If Applicable)

Information specifically detailing the genetic and molecular basis of this compound biosynthesis was not prominently featured in the search results. Elucidating the genetic basis involves identifying the genes encoding the enzymes responsible for the biosynthetic pathway. This typically involves genomic or transcriptomic studies of the producing organism.

Research into the genetic basis of biosynthesis for other natural product classes, such as mycosporine-like amino acids in cyanobacteria or flavonoids in plants, demonstrates the approaches used, including the identification of biosynthetic gene clusters and the characterization of the enzymes they encode through techniques like heterologous expression and in vitro analysis. psu.edunih.gov

While specific genes for this compound biosynthesis were not identified, the presence of this compound in Aniba species suggests that the genetic machinery for its production resides within the genome of these plants. Future research involving genome sequencing and transcriptomics of this compound-producing Aniba species could lead to the identification of the relevant biosynthetic genes and provide a molecular understanding of the pathway. archive.org

Chemical Synthesis and Laboratory Methodologies for Paracotoin and Analogs

Total Synthesis Approaches to Paracotoin

Total synthesis efforts towards this compound have explored different chemical transformations to assemble the characteristic pyran-2-one scaffold and append the 4-methoxyphenyl (B3050149) group. One reported approach involves the desulfurization of 6-aryl-4-methylthio-2H-pyran-2-ones. Specifically, this compound (7b) and phenylcoumalin (7a) were synthesized through the desulfurization of their corresponding 6-aryl-4-methylthio-2H-pyran-2-ones (4a,b). researchgate.netresearchgate.net This method highlights the utility of sulfur-containing pyran-2-one precursors in accessing the target structure.

Another synthetic strategy for this compound has utilized a Lewis acid-promoted addition-fragmentation reaction of aromatic vinyl ethers and acetals. molaid.comacs.orgresearchgate.netacs.orgoup.comoup.com This reaction sequence was applied to an intramolecular cyclization, which proved to be a key step in the synthesis of this compound. oup.comoup.com The method involved the preparation of a 1-arylcyclopentene derivative, which was subsequently converted to the 4H-pyran-2(3H)-one derivative through oxidative cleavage of the double bond with KMnO4 under phase transfer conditions, yielding a keto acid intermediate. oup.com

This compound has also been discussed in the context of potential biosynthetic pathways, suggesting a possible condensation involving this compound (24) and anthranilate (25) in the formation of certain alkaloid structures. mdpi.comscribd.com While this relates to its potential natural formation, synthetic chemists aim to replicate or devise alternative laboratory routes.

Synthetic Strategies for Pyran-2-one Core Structures

The pyran-2-one core is a prevalent motif in numerous natural products and synthetic compounds with diverse biological activities. ontosight.aiacs.orgnih.gov The synthesis of this six-membered lactone involves various methodologies.

One strategy for constructing the pyran-2-one ring involves reactions of aryl and styryl methyl ketones with dimethyl bis(methylthio)methylenemalonate in the presence of a base like potassium hydroxide. This reaction sequence provides methyl 6-aryl- and 6-styryl-4-methylthio-2-oxo-2H-pyran-3-carboxylates, which serve as precursors for further transformations, including the synthesis of this compound derivatives. researchgate.netresearchgate.net

Another common approach to 2H-pyrans, which can be oxidized to pyran-2-ones, is the Knoevenagel condensation between active methylene (B1212753) compounds and α,β-unsaturated aldehydes (enals), followed by electrocyclization. mdpi.com This tandem process is considered a formal [3 + 3] cycloaddition. mdpi.com Variations of this method have been explored, including reactions conducted in water. mdpi.com

Highly functionalized 2-pyranones have also been synthesized through the cycloaddition of tethered alkynes and carbon dioxide catalyzed by nickel, or via oxidative annulations of alkynes by benzoic acids catalyzed by ruthenium. acs.org Other methods include the iodolactonization of 5-substituted (Z)-2-en-4-ynoic acids. acs.org

Domino reactions have also emerged as a powerful tool for the synthesis of pyranone derivatives. acs.org For instance, a methodology for the synthesis of 6-aryl-4-(methylthio/amine-1-yl)-2-oxo-2H-pyran-3-carbonitrile derivatives from alkylidene ketene (B1206846) dithioacetals (AKDTAs) via base-catalyzed domino reactions has been developed, which involves in situ generation of a pyranone intermediate. acs.org

Reaction Mechanisms and Mechanistic Studies in this compound Synthesis

The synthesis of this compound and related pyran-2-one structures often involves intricate reaction mechanisms. The Lewis acid-promoted synthesis of this compound from aromatic vinyl ethers and acetals proceeds via an addition-fragmentation reaction. oup.comoup.com This mechanism involves the activation of acetals by a Lewis acid, allowing them to act as electrophilic reagents, while simultaneously being in equilibrium with vinyl ethers that can function as nucleophiles. oup.com The proposed mechanism for this specific this compound synthesis involves the generation of a cationic intermediate initiated by the fragmentation reaction, which is facilitated by the stability of a benzylic cation. oup.com

In the synthesis of pyran-2-one derivatives from ketene dithioacetals and aromatic ketones, a cascade reaction mechanism has been proposed. researchgate.net This mechanism involves the addition of the ketene dithioacetal to the ketone, elimination of a methylthiolate anion, subsequent intramolecular cyclization, and a ring-opening reaction followed by readdition of the methylthiolate anion. researchgate.net

Other general reaction mechanisms relevant to pyran-2-one synthesis include nucleophilic substitution, electrophilic addition, and elimination reactions, which are fundamental transformations in organic chemistry. savemyexams.comlibretexts.orgmt.comphysicsandmathstutor.com Understanding these mechanisms is crucial for designing synthetic routes and optimizing reaction conditions.

Stereoselective and Chemo-selective Synthetic Advancements

Achieving stereoselectivity and chemoselectivity is paramount in the synthesis of complex molecules like this compound and its analogs, particularly when dealing with multiple functional groups and potential stereocenters.

Chemoselective transformations are crucial for selectively reacting with specific functional groups in the presence of others. In the context of pyran-2-one synthesis, chemoselective methods have been developed. For example, the chemoselective preparation of various substituted dibenzo[d,f] researchgate.netresearchgate.netdiazepines was achieved using a developed method involving ring transformation of 2H-pyran-2-one-3-carbonitriles. researchgate.net

Stereoselective synthesis aims to produce a specific stereoisomer. While the core pyran-2-one structure of this compound itself does not possess inherent stereocenters, synthetic routes to analogs or precursors might involve stereoselective steps. The Lewis acid-promoted disproportionation reaction applied to this compound synthesis was noted to give five or six-membered ring compounds in good yields through intramolecular cyclization. oup.com

Domino reactions can also offer control over stereochemistry. acs.org The development of stereocontrolled domino reactions of chiral substrates and their applications in total synthesis is an active area of research. acs.org Stereoselective palladium-catalyzed annulation reactions have been reported for the synthesis of alpha-pyran-2-ones. molaid.com These reactions likely proceed through a Stille reaction/cyclization sequence. molaid.com

Structural Modification and Derivatization Studies for Research Purposes

Design and Synthesis of Paracotoin Analogs and Derivatives

The design and synthesis of analogs and derivatives of a core chemical structure like this compound are crucial steps in chemical research. This process involves creating new compounds that are structurally similar to the parent molecule but with specific alterations. These modifications can include changes to the side chains, the core ring structure, or the introduction of different functional groups. The aim is often to investigate how these structural changes affect the compound's physical, chemical, or biological properties.

While specific detailed synthetic routes solely focused on a wide range of this compound analogs were not extensively detailed in the search results, the general principles of designing and synthesizing analogs and derivatives are well-established in organic chemistry. Techniques involve various chemical reactions to introduce, remove, or modify functional groups and structural elements on the parent molecule. For instance, the synthesis of other pyran-2-one derivatives with varying substituents has been reported, which provides a general context for how this compound modifications might be approached. chemsrc.com Research into related natural products and their derivatives also informs strategies for chemical synthesis and modification. bac-lac.gc.camdpi.com

The process typically begins with the identification of key structural features of this compound that are hypothesized to be important for its properties. Researchers then design target molecules (analogs or derivatives) with specific modifications to these features. The synthesis involves a series of chemical reactions, often requiring careful control of reaction conditions to ensure the desired product is formed with high purity and yield. Characterization data, such as spectroscopic analysis, is then used to confirm the structure of the synthesized compounds. researchgate.net

Structure-Activity Relationship (SAR) Studies via Chemical Modification (Mechanistic Focus)

Structure-Activity Relationship (SAR) studies are a cornerstone of chemical biology and medicinal chemistry. gardp.orgwikipedia.orgnih.gov SAR studies aim to understand how alterations in the chemical structure of a compound influence its biological activity or other properties. gardp.orgwikipedia.org By systematically modifying the structure of a lead compound, researchers can identify which parts of the molecule are essential for its activity and how changes to these parts affect potency, selectivity, or mechanism of action. gardp.orgnih.gov

In the context of this compound, SAR studies would involve synthesizing a series of analogs and derivatives with targeted structural changes and then evaluating their relevant activities or properties. gardp.org By comparing the activity profiles of these modified compounds to that of this compound, researchers can establish relationships between specific structural features and observed effects. gardp.orgwikipedia.org This can involve investigating the impact of different substituents, changes in stereochemistry, or modifications to the core ring system. wikipedia.org

Mechanistically focused SAR studies delve deeper, seeking to understand the underlying reasons for the observed relationships. This might involve studying how structural changes affect the compound's interaction with a biological target (e.g., enzyme or receptor), its metabolic stability, or its ability to cross biological membranes. gardp.org Computational methods, such as quantitative structure-activity relationships (QSAR), can complement experimental SAR studies by building mathematical models that predict activity based on structural descriptors. wikipedia.orgnih.gov These models can help guide the design of new analogs with improved properties. nih.gov

While specific detailed SAR studies on this compound were not prominently featured in the search results, the principles of SAR are universally applied in chemical research to optimize the properties of lead compounds. gardp.orgnih.gov Research on other classes of compounds, such as thiazolidinone-based indole (B1671886) derivatives or purine (B94841) analogs, demonstrates how SAR studies are conducted through the synthesis of varied substituted derivatives and the evaluation of their activities. mdpi.comjyoungpharm.org

Strategies for Introducing Functional Groups for Research Probes

Introducing specific functional groups into a molecule is a common strategy for developing research probes. nih.govrsc.org Research probes are molecules designed to interact with specific biological targets or pathways, allowing researchers to study their function. nih.gov The introduced functional groups can serve various purposes, such as providing a handle for labeling (e.g., with fluorescent tags or radioisotopes), enabling immobilization onto a solid support, or facilitating targeted delivery. nih.govthermofisher.com

For this compound, strategies for introducing functional groups would depend on the intended application of the research probe. Common methods for functional group introduction include various organic reactions like क्लिक chemistry, amination, esterification, or halogenation, depending on the site of modification and the desired functional group. thermofisher.com For instance, if a fluorescent probe is desired, a reactive group like an azide (B81097) or alkyne could be introduced into the this compound structure, which can then be used in a click chemistry reaction with a fluorescent tag. thermofisher.com

Mechanistic Investigations of Biological Interactions

Molecular Targets and Binding Mechanisms

Investigating the molecular targets and binding mechanisms of compounds is crucial for understanding their biological activities. This involves identifying the specific molecules within a biological system that a compound interacts with and characterizing the nature of these interactions. While general principles of molecular targeting and binding mechanisms are well-established, specific details for paracotoin are less extensively documented in the provided search results.

Molecular targets can include a variety of biomolecules such as proteins (e.g., enzymes, receptors), nucleic acids, and lipids. mdpi.comkeiserlab.org The binding mechanisms can involve various types of interactions, including ionic interactions, hydrogen bonding, hydrophobic interactions, and covalent bonding. sigmaaldrich.com Understanding these interactions helps to elucidate how a compound exerts its effects at a molecular level. nih.gov

Research often employs techniques like molecular docking and network pharmacology to predict and analyze the potential molecular targets and interaction networks of compounds. frontiersin.org For instance, studies on other natural products have identified core targets and validated binding efficacy through molecular docking simulations. frontiersin.org

While the provided information confirms this compound's existence and classification as a pyrone derivative found in natural sources, detailed studies specifically on its direct molecular targets and precise binding mechanisms were not prominently featured in the search results. However, the broader context of natural product research suggests that such investigations are key to understanding the bioactivity of compounds like this compound.

Enzymatic Inhibition or Activation Profiles in Cellular Systems

Enzymes are crucial biological catalysts, and their inhibition or activation by small molecules is a significant mechanism for regulating cellular processes. sigmaaldrich.comwikipedia.org Enzyme inhibitors, for example, can block or slow down the rate of biochemical reactions by binding to an enzyme, thereby preventing substrate binding or blocking catalysis. sigmaaldrich.comwikipedia.org This can serve as a major control mechanism in biological systems and is a mechanism of action for many therapeutic drugs. sigmaaldrich.com

Enzyme inhibition can be reversible or irreversible, with reversible inhibitors binding non-covalently and irreversible inhibitors forming chemical bonds with the enzyme. wikipedia.org Different types of reversible inhibition exist, such as uncompetitive inhibition where the inhibitor binds only to the enzyme-substrate complex. wikipedia.org

Cellular and enzymatic bioluminescent assay systems are among the bioassays adapted for studying the effects of various substances on enzymatic processes. mdpi.com These systems can indicate the activation or inhibition of cellular and enzymatic activities. mdpi.com

While the search results discuss enzymatic inhibition and activation in cellular systems generally, specific data on this compound's enzymatic inhibition or activation profiles were not detailed. One older reference mentions that cotoin (B155485) and similar substances, including this compound, were not general protoplasmic poisons and could be tolerated in fairly high concentrations by infusoria, implying a lack of widespread, potent enzymatic disruption in this model. rsc.org The study of enzyme inhibitors and activators is an active area of research, with techniques like in vitro models being used to study the effects of compounds on enzyme cascades. nih.govnih.gov

Cellular Pathway Modulation in In Vitro Models (Non-Clinical Context)

In vitro models are widely used to study how chemical compounds modulate cellular pathways. These models allow researchers to investigate the effects of compounds on specific cellular processes and signaling cascades in a controlled laboratory setting, outside of a clinical context. nih.govnih.gov

Cellular pathways are complex networks of molecular interactions that govern various cellular functions, including growth, differentiation, migration, and response to stimuli. Modulation of these pathways by exogenous compounds can lead to a range of biological outcomes. nih.gov For example, studies using in vitro systems have investigated the modulation of specific signaling pathways, such as noncanonical Wnt signaling, which regulates cellular filament organization and directional migration. nih.gov These models can help dissect the roles of different molecules in a pathway and evaluate cellular phenotypes. nih.gov

Research on other pyrone derivatives, the class of compounds to which this compound belongs, has demonstrated their ability to influence cellular processes in vitro. For instance, novel pyranones have been shown to increase preadipocyte differentiation and glucose uptake in cell lines, indicating an insulin-sensitizing effect and the ability to reverse insulin (B600854) resistance in vitro. researchgate.net

While the search results confirm the utility of in vitro models for studying cellular pathway modulation and highlight the activity of related pyrone compounds, specific details on this compound's modulation of cellular pathways in non-clinical in vitro models were not provided.

Advanced Analytical Method Development for Research Applications

Chromatographic Methodologies for Analysis and Purification

Chromatography encompasses a range of techniques essential for separating components within a mixture, enabling their subsequent analysis or purification. For a compound like Paracotoin, which can be isolated from natural sources, chromatographic methods are indispensable for isolating the target compound from complex matrices and for assessing its purity. Techniques such as thin-layer chromatography (TLC) and column chromatography have been employed in the isolation and purification process of this compound or related compounds. Preparative high-performance liquid chromatography (HPLC) has also been utilized in the synthesis and purification of this compound.

High-Performance Liquid Chromatography (HPLC) for Quantitative and Qualitative Research

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of compounds. Its versatility makes it suitable for analyzing a broad range of substances, including natural products like this compound. While specific detailed HPLC methods for the quantitative analysis of this compound were not extensively detailed in the provided search results, HPLC is a standard method for the analysis of plant constituents and natural products. The principle involves separating components based on their interaction with a stationary phase as they are carried through by a liquid mobile phase. By optimizing parameters such as the stationary phase (e.g., C18), mobile phase composition, flow rate, and detection wavelength (commonly UV-Vis for chromophoric compounds like this compound), researchers can develop methods for the qualitative identification (based on retention time) and quantitative determination (based on peak area or height) of this compound in research samples. Preparative HPLC has been specifically mentioned for the purification of this compound during its synthesis.

Gas Chromatography (GC) Applications in Volatile Analysis

Gas Chromatography (GC) is typically applied to the analysis of volatile or semi-volatile compounds. The sample is vaporized and carried by an inert gas through a column containing a stationary phase. Separation occurs based on the differential partitioning of the analytes between the mobile gas phase and the stationary phase, primarily influenced by their boiling points and interactions with the stationary phase. While this compound itself may not be sufficiently volatile for direct GC analysis without derivatization, GC is relevant in the analysis of volatile components from natural sources where this compound might be found, or for the analysis of volatile precursors or degradation products in synthesis studies. GC analysis has been reported in the context of studying reactions involving pyrone derivatives, a class of compounds to which this compound belongs. GC is a powerful tool for analyzing small and volatile molecules.

Coupling Analytical Techniques (e.g., LC-MS, GC-MS) for Comprehensive Analysis

Coupling chromatographic techniques with mass spectrometry (MS) provides powerful tools for comprehensive analysis, offering both separation capabilities and detailed structural information.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the detection and identification capabilities of mass spectrometry. This hyphenated technique is particularly valuable for analyzing non-volatile or thermally labile compounds like many natural products. LC-MS allows for the determination of the molecular weight of this compound and provides fragmentation patterns that can aid in structural elucidation and confirmation. LC-MS/MS (tandem mass spectrometry) offers even greater selectivity and sensitivity by allowing for the isolation and fragmentation of specific ions. LC-MS has been used for the characterization of isolated compounds from plant extracts. It is a powerful technique for the detection and quantification of target analytes in complex matrices.

Gas Chromatography-Mass Spectrometry (GC-MS) couples the separation of volatile compounds by GC with mass spectrometric detection. As mentioned earlier, while direct GC of this compound might be limited, GC-MS can be applied to the analysis of volatile compounds associated with this compound in research, such as impurities, synthetic intermediates, or volatile components of the source material. GC-MS is widely used for identifying and quantifying components in complex mixtures and is particularly useful for volatile and semi-volatile organic compounds. GC-MS has been employed in the analysis of bioactive molecules from microbial sources and for environmental analysis.

The coupling of these techniques provides researchers with robust methods for identifying this compound in complex samples, assessing its purity, and confirming its structure, which is essential for natural product research and synthetic studies.

Method Validation Protocols for Research Reproducibility

Method validation is a critical process in analytical chemistry to ensure that an analytical method is suitable for its intended purpose, providing reliable, accurate, and reproducible results. For research applications involving this compound, validating the developed chromatographic and coupled techniques is essential for the credibility and reproducibility of the research findings.

Key parameters typically evaluated during method validation include specificity, accuracy, precision, linearity, range, limit of detection (LOD), limit of quantification (LOQ), and robustness. Specificity ensures that the method accurately measures the analyte of interest without interference from other components in the sample matrix. Accuracy assesses how close the measured values are to the true value. Precision indicates the degree of agreement among individual test results when the method is applied repeatedly to multiple portions of a homogeneous sample. Linearity establishes the proportional relationship between the analyte concentration and the instrument response over a defined range. LOD and LOQ define the lowest concentrations of the analyte that can be detected and quantified, respectively. Robustness evaluates the method's capability to remain unaffected by small, deliberate variations in method parameters.

Theoretical and Computational Studies of Paracotoin

Molecular Docking and Ligand-Protein Interaction Modeling

Molecular docking is a computational technique used to predict the preferred orientation of a ligand (such as paracotoin) when bound to a protein or other biological target. nih.govresearchgate.netmdpi.com This method aims to determine the binding affinity and the specific interactions (like hydrogen bonds, hydrophobic interactions, and electrostatic forces) that occur between the molecule and the target site. nih.govresearchgate.netmdpi.commdpi.com Ligand-protein interaction modeling provides a detailed view of how this compound might fit into a receptor's binding pocket and the forces that stabilize the complex. nih.govresearchgate.netmdpi.comnih.gov Studies in this area often involve preparing the protein structure, preparing the ligand structure, performing the docking simulation to generate possible binding poses, and scoring these poses based on predicted binding energy. mdpi.comfrontiersin.orgmedsci.org While no specific molecular docking studies solely focused on this compound were found in the search results, the principles and methodologies of molecular docking are widely applied to understand the interactions of small molecules with biological targets, providing a framework for potential future studies on this compound. nih.govresearchgate.netmdpi.commdpi.comnih.govfrontiersin.orgmedsci.orgnih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Insights

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that seeks to establish a mathematical relationship between the chemical structure of a set of compounds and their biological activity. amazon.comnih.govwikipedia.orgspu.edu.sy By analyzing various molecular descriptors (physicochemical properties, structural features) of a series of related molecules with known activities, a QSAR model can be built to predict the activity of new or untested compounds. amazon.comnih.govwikipedia.orgspu.edu.sy For this compound, QSAR modeling could potentially provide mechanistic insights by identifying which structural or electronic features are most important for a particular biological effect, if such activity data were available for this compound and its analogs. amazon.comnih.govwikipedia.orgspu.edu.sy This technique helps in understanding how modifications to the this compound structure might influence its activity and can guide the design of novel derivatives with improved properties. wikipedia.orgspu.edu.sy QSAR models are built using statistical methods to correlate descriptors with activity, and their predictive power is assessed through validation techniques. wikipedia.orgspu.edu.synih.gov While the search results describe QSAR methodologies and their applications to various compound sets, no specific QSAR studies directly involving this compound were identified. amazon.comnih.govwikipedia.orgspu.edu.synih.govrsc.orgqsartoolbox.orgnih.gov

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis explores the different spatial arrangements (conformations) that a molecule can adopt due to rotation around single bonds. organicchemistrytutor.com Understanding the preferred conformations of this compound is crucial because a molecule's shape can significantly influence its interaction with biological targets. organicchemistrytutor.com Molecular dynamics (MD) simulations extend conformational analysis by simulating the time-dependent behavior of a molecular system. ucsf.eduresearchgate.netutep.edu MD simulations provide insights into the flexibility of this compound, how it moves in a dynamic environment (like in solution or within a protein binding site), and the range of conformations it can access. ucsf.eduresearchgate.netutep.edu These simulations involve calculating the forces between atoms and integrating the equations of motion over time, providing a trajectory of the system's evolution. ucsf.eduresearchgate.netutep.edu MD simulations can reveal important information about the stability of different conformations and the transitions between them. ucsf.eduresearchgate.netutep.edu Although the search results mention conformational analysis and molecular dynamics in general contexts and in relation to other compounds, specific studies applying these techniques directly to this compound were not found. mdpi.comorganicchemistrytutor.comucsf.eduresearchgate.netutep.eduresearchgate.netresearchgate.netunifi.it

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are computational methods based on the principles of quantum mechanics that are used to determine the electronic structure and properties of molecules. wikipedia.orglibretexts.orgrsc.org These calculations can provide detailed information about the distribution of electrons in this compound, its molecular orbitals, electrostatic potential, and other electronic properties. wikipedia.orglibretexts.orgrsc.orgnih.gov This information is fundamental to understanding this compound's reactivity, spectroscopic properties, and interactions with other molecules. wikipedia.orglibretexts.orgrsc.orgrsc.orgnih.gov Methods range from semi-empirical approaches to more computationally intensive ab initio methods like Density Functional Theory (DFT). wikipedia.orglibretexts.orgrsc.orgnih.govacs.orgaps.org Electronic structure analysis can help explain why this compound might exhibit certain chemical behaviors or participate in specific types of interactions. rsc.orgnih.gov While the search results discuss quantum chemical calculations and electronic structure analysis in general and for other compounds, specific applications to this compound were not identified. nih.govwikipedia.orglibretexts.orgrsc.orgrsc.orgnih.govacs.orgaps.orgnih.govquantumzeitgeist.com

Future Research Directions and Emerging Academic Paradigms

Unraveling Enigmatic Biosynthetic Pathways

The biosynthetic pathways leading to the formation of quinolone alkaloids, including Paracotoin, remain largely enigmatic, presenting a significant area for future investigation. While some proposals have been made regarding the condensation of units like anthranilate and methyl pyruvate, these often lack experimental verification and have been challenged by findings in related compounds mdpi.comresearchgate.net. Significant gaps persist in the understanding of these complex mechanisms mdpi.com. Comprehensive studies are needed to elucidate the specific enzymatic steps, genetic regulations, and intermediate compounds involved in this compound biosynthesis within its natural sources mdpi.com. Recent advances using approaches like transcriptome mining in other plant species have provided insights into alkaloid biosynthesis, suggesting similar methods could be applied to this compound-producing plants to identify relevant gene clusters and enzymes scribd.com.

Exploration of Novel Biological Targets and Mechanisms

While some biological activities have been reported for the class of 4-quinolone alkaloids, including antifungal, anticancer, and trypanocidal effects, the specific biological targets and mechanisms of action for this compound itself require further detailed exploration mdpi.comresearchgate.net. Future research should focus on identifying the molecular pathways and cellular components that this compound interacts with to exert any observed biological effects. This could involve in vitro and in vivo studies using modern biological techniques to pinpoint protein targets, enzyme inhibition or activation, and downstream signaling cascades. Understanding these mechanisms is crucial for evaluating the therapeutic potential of this compound or its derivatives.

Development of Advanced Synthetic Strategies for Complex Analogs

The synthesis of natural products with intriguing molecular structures, such as those found in Waltheria species, can be challenging mdpi.com. While some synthetic approaches for related quinolin-4(1H)-one skeletons have been developed, the total synthesis of more complex structures or specific this compound analogs may require the development of advanced synthetic strategies mdpi.com. Future research in this area could focus on developing efficient, stereoselective, and potentially more sustainable synthetic routes to this compound and its structural variants. This might involve exploring novel reaction methodologies, domino reactions, or catalytic approaches to overcome current synthetic challenges, such as the formation of specific ring systems or the introduction of complex substituents mdpi.comacs.org. The preparation of inspired molecules and derivatives with modified structures is also an important avenue for exploring structure-activity relationships mdpi.com.

Applications of Chemoinformatics and Artificial Intelligence in this compound Research

Chemoinformatics and Artificial Intelligence (AI) are becoming increasingly important tools in natural product research and drug discovery unl.ptu-strasbg.frresearchgate.net. Future research on this compound can significantly benefit from the application of these technologies. Chemoinformatics tools can be used for the dereplication analysis of plant extracts, helping to quickly identify known compounds like this compound and focus on novel ones mdpi.com. AI and machine learning algorithms can be applied to predict potential biological activities of this compound based on its chemical structure, screen virtual libraries of analogs, and identify potential biological targets researchgate.net. These computational approaches can help prioritize experimental studies, accelerate the discovery of new properties, and provide insights into the relationship between this compound's structure and its potential function.

Q & A

Basic Research Questions

Q. What spectroscopic methods are most effective for distinguishing Paracotoin (C₁₂H₈O₄) from structurally related compounds like hydrocotoin or protocotoin?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, can differentiate this compound by analyzing unique proton environments (e.g., methoxy groups at C6) and carbon frameworks. High-Resolution Mass Spectrometry (HRMS) further confirms molecular weight (216.0424 g/mol) and fragmentation patterns. Infrared (IR) spectroscopy identifies carbonyl (C=O) stretching at ~1700 cm⁻¹ and methoxy vibrations .

Q. How can researchers optimize extraction protocols to isolate this compound from paracoto bark while minimizing co-extraction of interfering compounds?

  • Methodological Answer : Sequential solvent extraction (e.g., hexane → ethyl acetate → methanol) reduces co-extractives. Column chromatography with silica gel (eluent: hexane/ethyl acetate gradient) improves purity. Validate purity via HPLC with UV detection (λ = 254 nm) and compare retention times against standards. Document solvent ratios and chromatographic conditions for reproducibility .

Q. What in vitro assays are appropriate for preliminary screening of this compound’s bioactivity?

  • Methodological Answer : Use cell-based assays (e.g., MTT for cytotoxicity, COX-2 inhibition for anti-inflammatory activity) at concentrations 1–100 µM. Include positive controls (e.g., aspirin for COX-2) and triplicate measurements. Pre-treat samples with β-glucuronidase to account for metabolite interference. Report IC₅₀ values and statistical significance (p < 0.05) .

Advanced Research Questions

Q. What synthetic routes are feasible for this compound, and how can stereochemical challenges in its coumarin core be addressed?

  • Methodological Answer : Total synthesis via Pechmann condensation of resorcinol derivatives with β-keto esters under acidic conditions (H₂SO₄ or ionic liquids). Optimize regioselectivity using microwave-assisted synthesis (60–80°C, 30 min). Characterize intermediates via X-ray crystallography to resolve stereochemistry. Compare yields (%) and purity across methods .

Q. How do contradictory reports on this compound’s antimicrobial efficacy arise, and what experimental controls can resolve them?

  • Methodological Answer : Discrepancies may stem from varying bacterial strains (ATCC vs. clinical isolates), solvent effects (DMSO vs. aqueous solubility), or incubation times. Standardize assays using CLSI guidelines: Mueller-Hinton broth, 1% inoculum density, and microdilution for MIC determination. Include solvent-only controls and verify compound stability via LC-MS pre/post assay .

Q. What computational strategies predict this compound’s pharmacokinetic properties, and how can in silico results be validated experimentally?

  • Methodological Answer : Use QSAR models (e.g., SwissADME) to predict logP (~2.1), bioavailability (30–50%), and CYP450 interactions. Validate via in vitro Caco-2 permeability assays and hepatic microsome stability tests. Compare predicted vs. observed half-life (t₁/₂) in rodent models, adjusting for species-specific metabolic differences .

Q. How does this compound’s stability vary under physiological conditions, and what formulation strategies enhance its shelf life?

  • Methodological Answer : Conduct accelerated stability studies (ICH guidelines): pH 1–9 buffers, 40°C/75% RH for 6 months. Monitor degradation via HPLC-UV. Nanoencapsulation (PLGA nanoparticles) or lyophilization with cryoprotectants (trehalose) improves stability. Characterize particle size (DLS) and encapsulation efficiency (%) .

Q. What ecological and ethical considerations apply to sourcing paracoto bark for this compound research?

  • Methodological Answer : Partner with local communities for sustainable harvesting (CITES Appendix II compliance). Use DNA barcoding (rbcL/matK genes) to authenticate plant material. Publish procurement protocols in Supporting Information, including GPS coordinates and harvest dates. Compare yield per tree to assess ecological impact .

Tables for Key Data

Property This compound (C₁₂H₈O₄) Hydrocotoin (C₁₅H₁₄O₄)
Molecular Weight (g/mol)216.0424258.26
Melting Point (°C)198–201 (lit.)175–178 (lit.)
UV λmax (nm)280, 320265, 310
Key Functional Groups6-OCH₃, lactone7-OCH₃, dihydrofuran

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.